molecular formula C14H18N2O11S B13390230 [5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate

[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate

Cat. No.: B13390230
M. Wt: 422.37 g/mol
InChI Key: UGJNMWVITHXKNR-UHFFFAOYSA-N
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Description

[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate is a complex organic compound with the molecular formula C14H18N2O11S This compound is characterized by its unique structure, which includes an acetamido group, dihydroxy functionalities, a nitrophenoxy group, and a sulfate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring structure.

    Introduction of the acetamido group: This is achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the nitrophenoxy group: This step involves the nucleophilic substitution reaction of a nitrophenol derivative with the oxan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium dichromate, osmium tetroxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Amino derivatives.

    Substitution products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The presence of the nitrophenoxy group allows for easy detection and quantification in biological systems, making it useful in enzyme assays and cellular studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the acetamido and hydroxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [5-Acetamido-3,4-dihydroxy-6-(4-chlorophenoxy)oxan-2-yl]methyl hydrogen sulfate: Similar structure but with a chlorophenoxy group instead of a nitrophenoxy group.

    [5-Acetamido-3,4-dihydroxy-6-(4-methylphenoxy)oxan-2-yl]methyl hydrogen sulfate: Similar structure but with a methylphenoxy group instead of a nitrophenoxy group.

Uniqueness

The presence of the nitrophenoxy group in [5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate makes it unique compared to its analogs. This group imparts distinct electronic properties, influencing the compound’s reactivity and interactions with biological targets. Additionally, the sulfate ester group enhances its solubility in aqueous environments, making it more versatile for various applications.

Properties

IUPAC Name

[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O11S/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJNMWVITHXKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O11S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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